Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Overview
Description
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, amino, benzyloxy, and methoxy functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-4-(benzyloxy)-5-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the amino group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoic acid.
Reduction: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzylamine.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The methoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Benzyl 2-amino-4-hydroxy-5-methoxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Benzyl 2-amino-4-(benzyloxy)-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Benzyl 2-amino-4-(benzyloxy)-5-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential for diverse chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-12-18(22(24)27-15-17-10-6-3-7-11-17)19(23)13-21(20)26-14-16-8-4-2-5-9-16/h2-13H,14-15,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBFKYVUCZMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)N)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453637 | |
Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-41-2 | |
Record name | Phenylmethyl 2-amino-5-methoxy-4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205259-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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